![molecular formula C7H4N2OS B12572627 4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene CAS No. 279258-05-8](/img/structure/B12572627.png)
4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene
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Overview
Description
4-oxa-7-thia-3,8-diazatricyclo[63002,6]undeca-1(11),2,5,9-tetraene is a heterocyclic compound that features a unique tricyclic structure incorporating oxygen, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene can be achieved through several synthetic routes. One common method involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,7,9-triazatricyclo[6.2.1.01,5]undeca-2,4-dienes
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 3-chloro-8-thia-4,6-diazatricyclo[7.5.0.0{2,7}]tetradeca-1(9),2(7),3,5-tetraene
Uniqueness
4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene is unique due to its specific combination of oxygen, sulfur, and nitrogen atoms within a tricyclic framework. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
279258-05-8 |
---|---|
Molecular Formula |
C7H4N2OS |
Molecular Weight |
164.19 g/mol |
IUPAC Name |
4-oxa-7-thia-3,8-diazatricyclo[6.3.0.02,6]undeca-1(11),2,5,9-tetraene |
InChI |
InChI=1S/C7H4N2OS/c1-2-5-7-6(4-10-8-7)11-9(5)3-1/h1-4H |
InChI Key |
QMNPLAIIHNIUDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C3=NOC=C3S2 |
Origin of Product |
United States |
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